molecular formula C7H11NO2 B12280012 (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one

Cat. No.: B12280012
M. Wt: 141.17 g/mol
InChI Key: MBHRDVAZLPWLJP-RITPCOANSA-N
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Description

(1S,6R)-9-oxa-3-azabicyclo[421]nonan-4-one is a bicyclic compound that features an oxygen and nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one typically involves the enantioselective construction of the bicyclic scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and desymmetrization are likely employed on a larger scale to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Mechanism of Action

The mechanism by which (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-9-oxa-3-azabicyclo[421]nonan-4-one is unique due to its specific bicyclic structure that includes both oxygen and nitrogen atoms

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one

InChI

InChI=1S/C7H11NO2/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1

InChI Key

MBHRDVAZLPWLJP-RITPCOANSA-N

Isomeric SMILES

C1C[C@H]2CNC(=O)C[C@@H]1O2

Canonical SMILES

C1CC2CNC(=O)CC1O2

Origin of Product

United States

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